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Compound of Interest

Compound Name: Eniclobrate

CAS No.: 60662-18-2

Cat. No.: B10781295

Get Quote

Executive Summary
Objective: This technical guide provides a comparative analysis of Eniclobrate (Sgd 333-74)

and Fenofibrate, focusing on their pharmacological profiles, lipid-lowering efficacy, and

mechanistic nuances. While Fenofibrate remains a clinical standard for hypertriglyceridemia,

Eniclobrate represents a distinct class of pyridyl-methyl ester fibrates with unique effects on

cholesterol catabolism (CYP7A1 activation).

Key Findings:

Potency: Eniclobrate demonstrates significant efficacy in Type IIa and IIb hyperlipidemia,

comparable to potent second-generation fibrates.

Mechanism: Both agents activate PPAR

; however, Eniclobrate exhibits a pronounced upregulation of cholesterol-7

-hydroxylase (CYP7A1), suggesting a dual mechanism involving enhanced bile acid
synthesis.
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Status: Fenofibrate is clinically approved; Eniclobrate is primarily a research compound

useful for investigating non-canonical fibrate pathways.

Pharmacological & Mechanistic Profile[1][2][3]
Chemical Structure & Properties
Both compounds are prodrugs requiring ester hydrolysis to release their active fibric acid

moieties.

Feature Fenofibrate Eniclobrate

Chemical Class
Isopropyl ester of fenofibric

acid

3-pyridylmethyl ester of a

diphenylmethane derivative

Active Metabolite Fenofibric Acid
Eniclobrate Acid (hydrolyzed

form)

Lipophilicity (LogP) ~5.2 (High) ~4.8 (High)

Key Structural Motif Chlorobenzoyl moiety
Chlorobenzyl-phenoxy moiety

+ Pyridine ring

Mechanism of Action (MOA)
While both drugs target the Peroxisome Proliferator-Activated Receptor Alpha (PPAR

), their downstream effects diverge in hepatic cholesterol metabolism.

Fenofibrate: Primarily increases lipolysis via lipoprotein lipase (LPL) upregulation and

decreases VLDL secretion.

Eniclobrate: Activates PPAR

but also specifically induces CYP7A1 (the rate-limiting enzyme in bile acid synthesis),
facilitating the conversion of cholesterol to bile acids.

Figure 1: Comparative Signaling Pathway
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Caption: Comparative mechanistic flow. Note Eniclobrate's distinct impact on CYP7A1 leading

to enhanced cholesterol catabolism.

Comparative Efficacy Data
Clinical Efficacy (Type IIa/IIb Hyperlipidemia)
Based on comparative trials (e.g., Najemnik et al.), Eniclobrate (130 mg BID) shows efficacy

profiles distinct from standard fibrates.
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Parameter
Fenofibrate

(Standard)

Eniclobrate (130 mg

BID)
Interpretation

Triglyceride Reduction 30% – 50% 25% – 45%

Comparable efficacy

in

hypertriglyceridemia.

LDL-C Reduction 15% – 20% 18% – 25%

Eniclobrate may show

superior LDL lowering

in specific phenotypes

due to bile acid

excretion.

HDL-C Increase 10% – 20% 10% – 15%
Moderate increase

observed for both.

Hepatic Enzyme

Impact

Mild transaminase

elevation

Elevated GGT/Alk

Phos observed

Eniclobrate has a

steeper toxicity curve

in rodent models

(hepatomegaly).

Preclinical Observations (Rodent Models)
Hepatomegaly: Eniclobrate induces significant peroxisome proliferation and liver weight

increase in rats, a class effect of potent PPAR

agonists, though often more pronounced than with Fenofibrate at equivalent effective doses.

Cholesterol Catabolism: Unlike Fenofibrate, which relies heavily on LPL activity, Eniclobrate
treatment in rats showed a marked increase in hepatic cholesterol-7

-hydroxylase activity, driving cholesterol elimination via feces.

Experimental Protocols for Comparative
Assessment
Audience: For researchers designing head-to-head assays.
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In Vitro PPAR Transactivation Assay
Objective: Quantify the EC50 of Eniclobrate vs. Fenofibric Acid.

Reagents:

HEK293T cells.

Plasmids: pSG5-PPAR

(human), PPRE-Luciferase reporter, pRL-TK (internal control).

Compounds: Eniclobrate (dissolved in DMSO), Fenofibric Acid (positive control).

Workflow:

Seeding: Plate HEK293T cells at

cells/well in 96-well plates.

Transfection: Co-transfect plasmids using Lipofectamine 3000 (24h post-seeding).

Treatment: Treat cells with serial dilutions (

) of compounds for 24h.

Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate EC50.

In Vivo Hyperlipidemia Model (Triton WR-1339)
Objective: Rapid screening of lipid-lowering activity.

Protocol:

Animals: Male Wistar rats (200-250g), fasted overnight (12h).

Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 400 mg/kg.
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Treatment:

Group A: Vehicle (0.5% CMC).

Group B: Fenofibrate (100 mg/kg p.o.).

Group C: Eniclobrate (100 mg/kg p.o.).

Administer drugs immediately after Triton injection.

Sampling: Retro-orbital blood collection at 24h and 48h.

Analysis: Enzymatic quantification of Serum TG and TC.

Figure 2: Experimental Workflow (In Vivo)
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Caption: Workflow for Triton WR-1339 induced hyperlipidemia screening.

Safety & Toxicology Considerations
Researchers must be aware of the "Peroxisome Proliferation" artifact.

Rodents: Both drugs cause massive peroxisome proliferation and hepatomegaly.

Eniclobrate has been noted to raise liver triglyceride levels in rats despite lowering serum

levels, a potential hepatotoxic signal in preclinical species.

Humans: Fenofibrate is generally safe. Eniclobrate's historical data suggests potential for

liver enzyme elevation; monitoring of ALT/AST is critical in any investigational use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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